2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol
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Overview
Description
2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol is a complex organic compound that features a cyclobutylaziridine moiety attached to a phenyl ring via a methoxy linkage, with an additional propan-2-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclobutylaziridine Moiety: This can be achieved by reacting cyclobutylamine with an appropriate aziridine precursor under controlled conditions.
Attachment to the Phenyl Ring: The cyclobutylaziridine is then linked to a phenyl ring through a methoxy group. This step often involves the use of a coupling reagent such as a palladium catalyst.
Introduction of the Propan-2-ol Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The propan-2-ol group can be oxidized to form a ketone.
Reduction: The aziridine ring can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol involves its interaction with specific molecular targets. The cyclobutylaziridine moiety is known to interact with nucleophilic sites on proteins or DNA, potentially leading to the inhibition of biological processes. The propan-2-ol group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-[4-[(1-Cyclopropylaziridin-2-yl)methoxy]phenyl]propan-2-ol: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]ethanol: Similar structure but with an ethanol group instead of a propan-2-ol group.
Uniqueness
2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol is unique due to the presence of the cyclobutylaziridine moiety, which imparts specific chemical reactivity and potential biological activity. The combination of this moiety with the propan-2-ol group further enhances its solubility and versatility in various applications.
Properties
IUPAC Name |
2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-16(2,18)12-6-8-15(9-7-12)19-11-14-10-17(14)13-4-3-5-13/h6-9,13-14,18H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXBHVBMZJSONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CN2C3CCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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